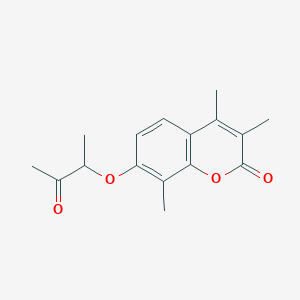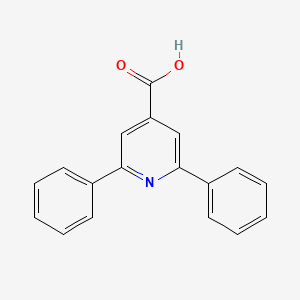![molecular formula C13H11ClO4 B1352892 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid CAS No. 832739-89-6](/img/structure/B1352892.png)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is a chemical compound. It is related to 4-Chloro-2-methylphenoxyacetic acid (MPCA), which is a herbicide . The molecular weight of a similar compound, Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester, is 214.646 .
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-2-methylphenoxyacetic acid, involves the addition of appropriate ligands on suitable places of phenoxy acidic acid . A Chinese source describes a synthesis process involving 2-methylphenoxymethanoic acid, magnesium chloride, and 2,5-dichlorothiazole .Molecular Structure Analysis
The molecular structure of “5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is related to the structures of similar compounds. For example, a compound with a similar structure, 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, has a molecular formula of C16H17ClO4 .Aplicaciones Científicas De Investigación
Photoisomerization and Synthetic Applications
Research into the photoisomerization of α, β-unsaturated carboxylic acids and their derivatives highlights innovative approaches to chemical synthesis. For instance, the photochemically induced lactonization process for synthesizing furanones demonstrates the utility of light-mediated transformations in organic chemistry (Biot, Keukeleire, & Verzele, 2010).
Analytical Detection in Environmental Samples
The development of rapid analytical methods for detecting chlorophenoxy acid herbicides in water showcases the environmental monitoring applications of related compounds. Techniques involving in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry underline the importance of sensitive detection methods for environmental protection (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Advances in Synthetic Chemistry
The regioselective synthesis of furoic acids demonstrates their potential as scaffolds for developing compounds with biological activity, such as insulin receptor activators. This area of research indicates the versatility of these compounds in medicinal chemistry applications (Chou, Chen, Chen, & Chang, 2006).
Environmental Degradation Studies
Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils provide critical insights into the environmental fate of these chemicals. Understanding their potential for groundwater contamination is essential for assessing environmental risks and developing strategies for mitigating adverse effects (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Exploration of Bioactive Compounds
The discovery of new phenol derivatives from marine-derived fungi illustrates the ongoing search for novel bioactive compounds. Such research underscores the potential of natural products in drug discovery and development (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).
Propiedades
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid | |
CAS RN |
832739-89-6 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

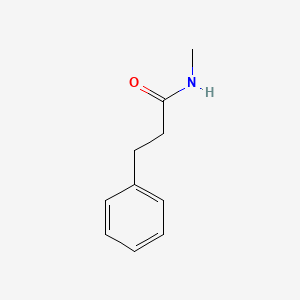
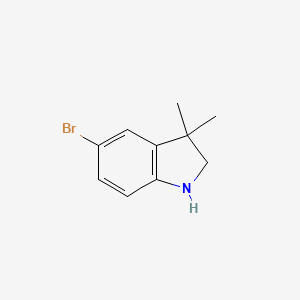
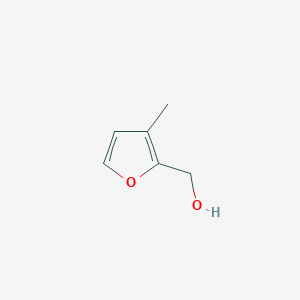
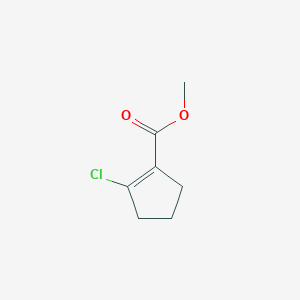

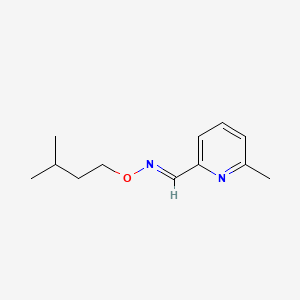

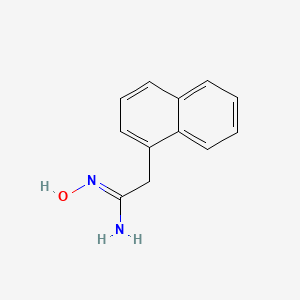
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

